
2,3-O-(1-Methylethylidene)-beta-D-fructopyranose-1-methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-O-(1-Methylethylidene)-beta-D-fructopyranose-1-methanesulfonate is a chemical compound that belongs to the class of organic compounds known as dioxolopyrans. These compounds contain a dioxole ring fused to a pyran ring. The compound is often used in various chemical and biological research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-O-(1-Methylethylidene)-beta-D-fructopyranose-1-methanesulfonate typically involves the protection of the hydroxyl groups in the fructopyranose ring. This is achieved by reacting the fructopyranose with acetone in the presence of an acid catalyst to form the isopropylidene derivative. The methanesulfonate group is then introduced by reacting the protected fructopyranose with methanesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,3-O-(1-Methylethylidene)-beta-D-fructopyranose-1-methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles.
Hydrolysis: The isopropylidene group can be hydrolyzed under acidic conditions to yield the free hydroxyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid are commonly employed.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of the fructopyranose.
Hydrolysis: The major product is the deprotected fructopyranose with free hydroxyl groups.
科学的研究の応用
2,3-O-(1-Methylethylidene)-beta-D-fructopyranose-1-methanesulfonate is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is used in the study of carbohydrate metabolism and enzyme interactions.
Medicine: The compound is explored for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 2,3-O-(1-Methylethylidene)-beta-D-fructopyranose-1-methanesulfonate involves its interaction with specific molecular targets. The methanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The isopropylidene group protects the hydroxyl groups, allowing selective reactions to occur at other sites on the molecule.
類似化合物との比較
Similar Compounds
- Methyl 2,3-O-(1-methylethylidene)-beta-D-ribofuranoside
- Methyl 2,3-O-(1-methylethylidene)-beta-D-ribofuranosiduronic acid
- Sulfamic Acid 2,3-O-(1-Methylethylidene)-4,5-O-Sulfonyl-Beta-Fructopyranose Ester
Uniqueness
2,3-O-(1-Methylethylidene)-beta-D-fructopyranose-1-methanesulfonate is unique due to its specific combination of protective groups and reactive sites. This allows for selective reactions and makes it a valuable intermediate in synthetic chemistry. Its structural properties also make it useful in studying carbohydrate-related biological processes.
特性
分子式 |
C10H18O8S |
|---|---|
分子量 |
298.31 g/mol |
IUPAC名 |
[(3aS,6R,7R,7aS)-6,7-dihydroxy-2,2-dimethyl-5,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl]methyl methanesulfonate |
InChI |
InChI=1S/C10H18O8S/c1-9(2)17-8-7(12)6(11)4-15-10(8,18-9)5-16-19(3,13)14/h6-8,11-12H,4-5H2,1-3H3/t6-,7-,8+,10+/m1/s1 |
InChIキー |
JNVWMGJXDFVSJN-ODXREFDESA-N |
異性体SMILES |
CC1(O[C@H]2[C@@H]([C@@H](CO[C@]2(O1)COS(=O)(=O)C)O)O)C |
正規SMILES |
CC1(OC2C(C(COC2(O1)COS(=O)(=O)C)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




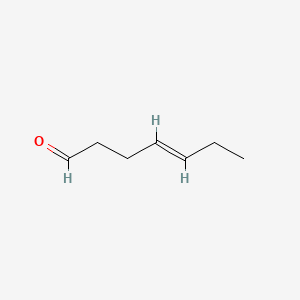




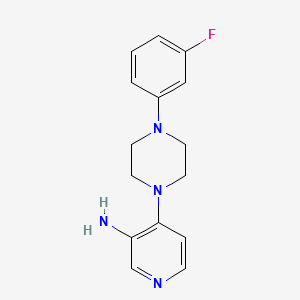
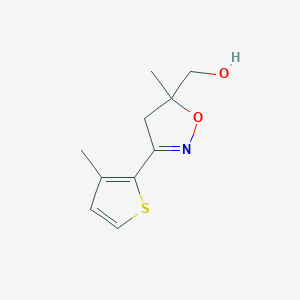
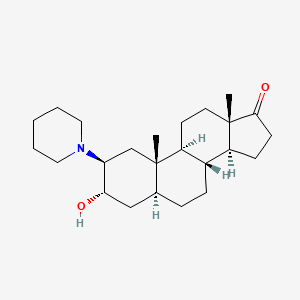


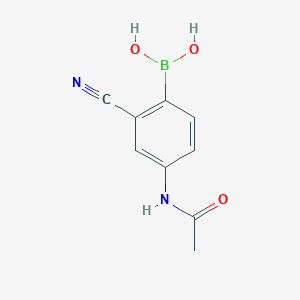
![4-O-[3-O-(2-Acetamido-2-deoxy-b-D-galactopyranosyl)-b-D-galactopyranosyl]-D-glucose](/img/structure/B13408413.png)
